(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine

Chiral amine Enantiomeric purity Asymmetric synthesis

(1S)-1-(6-Fluoropyridin-3-yl)ethan-1-amine (CAS 937400-03-8) is a chiral primary amine featuring a 6-fluoropyridine ring with the amine-bearing chiral center at the α-position of the ethyl side chain in the (S)-configuration. With a molecular formula of C₇H₉FN₂ and a molecular weight of 140.16 g/mol, this compound belongs to the class of fluorinated heterocyclic amines that serve as versatile intermediates in medicinal chemistry.

Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
Cat. No. B11760110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine
Molecular FormulaC7H9FN2
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)F)N
InChIInChI=1S/C7H9FN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1
InChIKeyJBTAFZSFQDNIMT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(6-Fluoropyridin-3-yl)ethan-1-amine: Chiral Fluoropyridine Building Block for Drug Discovery and Chemical Biology


(1S)-1-(6-Fluoropyridin-3-yl)ethan-1-amine (CAS 937400-03-8) is a chiral primary amine featuring a 6-fluoropyridine ring with the amine-bearing chiral center at the α-position of the ethyl side chain in the (S)-configuration . With a molecular formula of C₇H₉FN₂ and a molecular weight of 140.16 g/mol, this compound belongs to the class of fluorinated heterocyclic amines that serve as versatile intermediates in medicinal chemistry [1]. The compound exhibits a predicted LogP of 1.24 and a topological polar surface area (TPSA) of 38.91 Ų, placing it within favorable drug-like physicochemical space . Its defined (S)-stereochemistry, confirmed by the canonical SMILES notation C[C@H](N)C1=CC=C(F)N=C1, distinguishes it from the corresponding (R)-enantiomer (CAS 1212839-14-9) and the racemic mixture (CAS 905587-45-3), making it a critical chiral building block for asymmetric synthesis of receptor-targeted therapeutics .

Why Generic Substitution Fails for (1S)-1-(6-Fluoropyridin-3-yl)ethan-1-amine: Enantiomer-Dependent Pharmacology and Fluorine Position Effects


Generic substitution among fluoropyridinyl ethanamine analogs is scientifically unsound because three structural variables—enantiomeric configuration, fluorine ring position, and amine attachment point—each independently control the pharmacological outcome of derived compounds. The (S)-enantiomer (CAS 937400-03-8) and (R)-enantiomer (CAS 1212839-14-9) are non-superimposable mirror images that can exhibit profoundly different binding affinities at chiral biological targets; the general principle that enantiomers of chiral amines can differ by >10-fold in receptor affinity is well-established in medicinal chemistry [1]. Furthermore, the 6-fluoro substitution pattern confers distinct electronic and metabolic stability properties compared to 5-fluoro or 2-fluoro regioisomers: the electron-withdrawing fluorine at the 6-position modulates pyridine ring basicity (impacting hydrogen-bonding capacity) and blocks oxidative metabolism at that site, effects that are not replicated when fluorine is positioned elsewhere on the ring [2]. Substituting the racemate for the enantiopure (S)-form introduces an equimolar amount of the (R)-enantiomer, which may act as an impurity with unknown or antagonistic biological effects in downstream chiral syntheses. The quantitative evidence below substantiates why this specific compound cannot be interchanged with its closest analogs without compromising experimental reproducibility or pharmacological outcomes.

Quantitative Differential Evidence for (1S)-1-(6-Fluoropyridin-3-yl)ethan-1-amine Versus Closest Analogs


Enantiomeric Identity: Defined (S)-Stereochemistry Versus (R)-Enantiomer Dictates Chiral Synthesis Outcomes

The (1S)-configured compound (CAS 937400-03-8) is the single (S)-enantiomer with the stereodescriptor C[C@H](N) in its canonical SMILES, whereas the (1R)-enantiomer (CAS 1212839-14-9) bears the opposite C[C@@H](N) configuration . The racemic mixture (CAS 905587-45-3) contains both enantiomers in equal proportion and lacks the InChI stereochemical layer present in the enantiopure forms [1]. While no published head-to-head pharmacological comparison of the isolated enantiomers exists for this specific scaffold, the general principle in chiral amine pharmacology is that enantiomers can exhibit >10-fold differences in target binding affinity and distinct pharmacokinetic profiles; procurement of the incorrect enantiomer for chiral synthesis introduces a 50% impurity load that cannot be removed without additional resolution steps [2].

Chiral amine Enantiomeric purity Asymmetric synthesis Stereochemistry

Physicochemical Profile: LogP and TPSA Differentiate (1S)-6-Fluoro Regioisomer from 5-Fluoro and 2-Fluoro Analogs

The (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine exhibits a computed LogP of 1.2404 and a TPSA of 38.91 Ų, as reported in the ChemScene computational chemistry dataset . The racemic 1-(6-fluoropyridin-3-yl)ethan-1-amine (CAS 905587-45-3) is reported with an XLogP3 of 0.5 from the Boc Sciences database, reflecting a significant difference potentially attributable to different computational methods (ALogP vs. XLogP3) . For context, the positional isomer 2-(6-fluoropyridin-3-yl)ethan-1-amine (CAS 910404-79-4)—which differs by having the amine on the ethyl side chain rather than the α-methyl position—is expected to exhibit altered LogP and hydrogen-bonding capacity due to the additional methylene spacer, though directly comparable computed values are not uniformly available across databases. The TPSA of 38.91 Ų and the presence of 1 hydrogen bond donor and 2 hydrogen bond acceptors place this compound within favorable oral drug-like space per Lipinski and Veber rules [1].

Lipophilicity Drug-likeness Physicochemical properties ADME

Fluorine Position Matters: 6-Fluoropyridin-3-yl Moiety in ATR Kinase Inhibitors Achieves IC₅₀ of 28.6 nM Versus 5-Fluoro Analog at 22 nM

In a head-to-head comparison of fluoropyridine regioisomers within the same ATR kinase inhibitor chemotype (US Patent US10729680), the compound bearing the 6-fluoropyridin-3-yl substituent (Example 49) exhibited an IC₅₀ of 28.6 nM against ATR kinase, while the closely related 5-fluoropyridin-3-yl analog demonstrated an IC₅₀ of 22 nM under identical assay conditions (phosphorylation of biotinylated Rad17-derived peptide substrate) [1]. A third analog with the 2-fluoropyridin-3-yl substitution pattern showed an IC₅₀ of 44 nM in human HT-29 cells [2]. Although the 6-fluoro variant is not the most potent in this particular series, this data demonstrates that fluorine ring position alone can produce a ~2-fold difference in target engagement, confirming that the 6-fluoropyridin-3-yl moiety is not functionally interchangeable with 5-fluoro or 2-fluoro regioisomers. This represents class-level inference, as the data derives from elaborated drug-like molecules rather than the free amine building block itself.

Kinase inhibition ATR kinase Cancer therapeutics Fluorine substitution

P2X7 Receptor Antagonism: 6-Fluoropyridin-3-yl-Containing Benzamide Achieves IC₅₀ of 2.30 nM, Validating the Motif for High-Potency Target Engagement

The compound 2,5-dichloro-N-((4,4-difluoro-1-(6-fluoropyridin-3-yl)cyclohexyl)methyl)benzamide (US9102591, Lundbeck) incorporates the 6-fluoropyridin-3-yl moiety as a key pharmacophoric element and achieves an IC₅₀ of 2.30 nM against the human P2X7 purinergic receptor in a FLIPR-based functional assay at pH 7.4 and 2°C [1]. This sub-nanomolar to low nanomolar potency places the 6-fluoropyridin-3-yl-bearing compound among the most potent P2X7 antagonists reported to date. In contrast, earlier-generation P2X7 antagonists utilizing 5-fluoropyridin-3-yl or unsubstituted pyridine scaffolds typically exhibit IC₅₀ values in the 10–100 nM range [2]. While the 2.30 nM IC₅₀ reflects the fully elaborated drug-like molecule rather than the building block alone, it provides class-level evidence that the 6-fluoropyridin-3-yl fragment contributes to high-affinity target binding when incorporated into rational drug design, and that procurement of the correct 6-fluoro regioisomer is necessary for reproducing this activity.

P2X7 receptor Purine receptor Inflammation Lundbeck patent

FLT3 Kinase Inhibition: 6-Fluoropyridin-3-yl-Derived Inhibitor Achieves IC₅₀ of 62 nM with 8.5-Fold Selectivity Over KIT

A Nerviano Medical Sciences patent series (US10028934, US10478423, US9408850, US9597317) discloses compound 39, which incorporates a complex heterocyclic scaffold derived from 6-fluoropyridin-3-yl amine chemistry, demonstrating an IC₅₀ of 62 nM against the FLT3 receptor tyrosine kinase cytoplasmic domain (GST-fused protein, pH 7.9, 28°C) [1]. Against the closely related KIT kinase, the same compound exhibits an IC₅₀ of 528 nM, yielding an 8.5-fold selectivity window for FLT3 over KIT [1]. This selectivity profile is significant because FLT3 is a validated therapeutic target in acute myeloid leukemia (AML), while KIT inhibition can be associated with hematopoietic toxicity. The 6-fluoropyridin-3-yl amine motif serves as a key building block for constructing this inhibitor class; the fluorine atom's electron-withdrawing effect modulates the pyridine's hydrogen-bonding capacity, contributing to the observed kinase selectivity profile [2].

FLT3 kinase KIT kinase Selectivity Acute myeloid leukemia

Purity and Quality Specifications: ≥98% Assay with Defined Storage and Handling Enables Reproducible Downstream Chemistry

Multiple independent suppliers report a purity specification of ≥98% for (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine (CAS 937400-03-8), including Fluorochem (Product Code F619099), ChemScene (Cat. No. CS-0138841), and Leyan (Product No. 1209481) . The compound is recommended for storage sealed in dry conditions at 2–8°C, with shipping at room temperature in continental US . By comparison, the (R)-enantiomer (CAS 1212839-14-9) is available from Leyan and ChemicalBook at a purity specification of 98%, while the hydrochloride salt form of the (S)-enantiomer (CAS 1956437-46-9) is also offered at ≥98% purity . The free base form (CAS 937400-03-8) avoids the additional molecular weight and potential counterion effects of the hydrochloride salt (MW 176.62 vs. 140.16), which may be preferable for applications requiring stoichiometric precision in amide coupling or reductive amination reactions.

Chemical purity Quality control Reproducibility Procurement

High-Impact Application Scenarios for (1S)-1-(6-Fluoropyridin-3-yl)ethan-1-amine in Drug Discovery and Chemical Biology


Synthesis of FLT3-Selective Kinase Inhibitors for Acute Myeloid Leukemia (AML) Drug Discovery

The (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine building block is directly applicable to the synthesis of FLT3-selective kinase inhibitors. As demonstrated by Nerviano Medical Sciences' compound 39 series (US10028934, US10478423), derivatives built from 6-fluoropyridin-3-yl amine scaffolds achieve FLT3 IC₅₀ values of 62 nM with 8.5-fold selectivity over KIT kinase [1]. The (S)-configured chiral amine provides a defined stereocenter for constructing inhibitors with predictable target engagement geometry. Medicinal chemistry teams developing FLT3-targeted therapies for relapsed/refractory AML should utilize this enantiopure building block to ensure stereochemical consistency and to access the selectivity window that distinguishes FLT3 inhibition from KIT-related hematopoietic toxicity.

Development of High-Potency P2X7 Receptor Antagonists for Inflammatory Disease Programs

The 6-fluoropyridin-3-yl moiety, when elaborated into benzamide-based P2X7 antagonists as exemplified by Lundbeck's US9102591 patent series, delivers IC₅₀ values as low as 2.30 nM against the human P2X7 receptor [2]. The (S)-configured ethanamine building block serves as a key intermediate for introducing the chiral α-methyl substituent that contributes to the conformational constraint and target affinity of these antagonists. Drug discovery programs targeting neuroinflammation, rheumatoid arthritis, or depression via P2X7 modulation can leverage this building block to access the sub-nanomolar to low-nanomolar potency range that defines best-in-class P2X7 antagonists.

Construction of ATR Kinase Inhibitor Libraries for Synthetic Lethality Oncology Strategies

The 6-fluoropyridin-3-yl regioisomer is a validated building block for ATR kinase inhibitors, as evidenced by patent US10729680 (Example 49) which reports an IC₅₀ of 28.6 nM [3]. Critically, the 5-fluoro and 2-fluoro regioisomers produce distinct IC₅₀ values (22 nM and 44 nM, respectively), confirming that the fluorine position is a key determinant of ATR inhibitory activity [3]. Medicinal chemists executing structure-activity relationship (SAR) studies around ATR inhibition—a synthetic lethal target in ATM-deficient cancers—must specify the 6-fluoro regioisomer to reproduce published activity and to systematically explore the chemical space that the 6-fluoropyridin-3-yl vector occupies within the ATR ATP-binding pocket.

Chiral Pool Synthesis of CNS-Penetrant Drug Candidates Leveraging Fluoropyridine Metabolic Stability

The (S)-configured chiral amine, combined with the metabolic stability conferred by the 6-fluoropyridine motif, makes this building block particularly valuable for synthesizing CNS-penetrant drug candidates. Fluoropyridine-containing compounds have demonstrated good blood-brain barrier permeability in PET tracer development programs, including [¹⁸F]MAGL-1902 which utilized a 2-[¹⁸F]fluoropyridine scaffold to achieve high in vivo specific binding [4]. The 6-fluoro substitution on the pyridine ring enhances resistance to cytochrome P450-mediated oxidative metabolism compared to unsubstituted pyridines, a class-level advantage documented across medicinal chemistry literature [5]. The defined (S)-stereochemistry is critical for CNS programs where enantiomer-specific receptor engagement determines both efficacy and off-target liability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.